1,3,6,7-tetramethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 1,3,6,7-tetramethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps. One common method includes a Diels–Alder reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride, followed by cyclization of the substituted cyclohexenylmethyl ketone intermediate with phosphoric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,6,7-tetramethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,6,7-tetramethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of complexes for hydroformylation catalysis.
Biology: The compound has shown potential as an antimicrobial agent, with derivatives exhibiting good antimicrobial activity.
Medicine: It is being explored for its therapeutic potential in various medical applications, including as a peptide enzyme inhibitor.
Industry: The compound is used in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation.
Mechanism of Action
The mechanism of action of 1,3,6,7-tetramethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. As a peptide enzyme inhibitor, it mimics the transition states of amines and esters in biological processes, thereby inhibiting enzyme activity . The compound’s hydrogen acceptor and donor functions also enable it to chelate with pharmacological targets, enhancing its therapeutic potential.
Comparison with Similar Compounds
1,3,6,7-tetramethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene structure but differs in its functional groups and overall molecular structure.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound is used as a ligand in hydroformylation catalysis and has a different core structure compared to this compound.
2H-Cyclopropa[a]naphthalen-2-one, 1,1a,4,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-: This compound has a cyclopropane ring fused to a naphthalene ring, making it structurally distinct from the purinoimidazole compound.
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-13-14(2)27-18-19(24(3)22(29)25(4)20(18)28)23-21(27)26(13)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPROLZOAWDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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